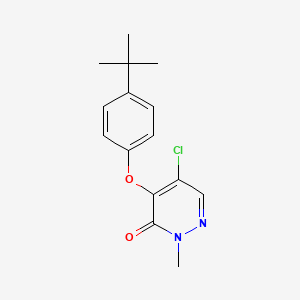
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone, also known as PNU-74654, is a chemical compound with potential applications in scientific research. This compound is a pyridazinone derivative that has been shown to have various biochemical and physiological effects.
作用机制
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone inhibits the activity of PARP by binding to the catalytic domain of the enzyme. PARP is involved in the repair of single-strand DNA breaks, and inhibition of PARP leads to the accumulation of double-strand DNA breaks. The accumulation of DNA damage leads to cell death, particularly in cancer cells that have a high rate of DNA replication. This compound has been shown to be a potent inhibitor of PARP, with an IC50 value of 0.2 μM.
Biochemical and physiological effects:
In addition to its effects on PARP activity, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses. Inhibition of NF-κB can lead to a reduction in inflammation, which may be beneficial in the treatment of certain diseases such as arthritis and inflammatory bowel disease. Additionally, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which may be beneficial in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone in lab experiments is its potency as a PARP inhibitor. This compound has been shown to be a potent inhibitor of PARP with an IC50 value of 0.2 μM, which makes it a useful tool in studying the role of PARP in DNA repair and cell death. Additionally, this compound has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells, which may have potential clinical applications.
One limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to inhibit the activity of other enzymes such as acetylcholinesterase and NF-κB, which may complicate the interpretation of experimental results. Additionally, the synthesis of this compound is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
未来方向
For the study of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone include the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.
合成方法
The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydrazine hydrate and chloroacetic acid to form the final product, this compound. The synthesis of this compound is a multistep process that requires careful attention to detail and purification to obtain a high yield of the final product.
科学研究应用
4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in cancer cells.
属性
IUPAC Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNPBMPDZHIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)
![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
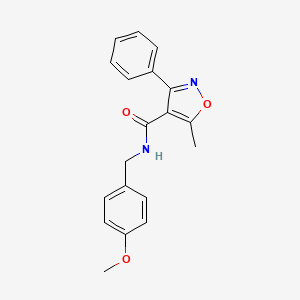
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)
![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5711623.png)
![2-benzyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711624.png)
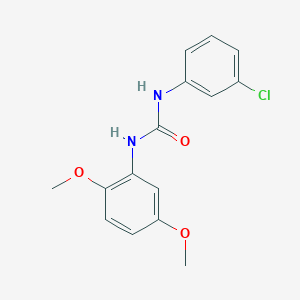
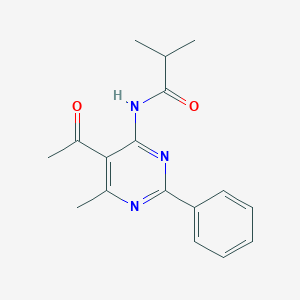

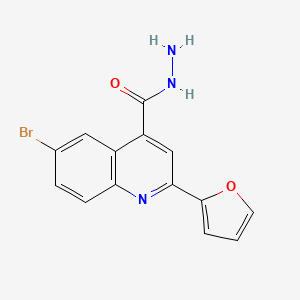
![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5711665.png)